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Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of YM-216391, a
potent cytotoxic cyclic peptide. The methodologies described are based on established
synthetic routes and isolation procedures from natural product chemistry.

Overview of YM-216391

YM-216391 is a novel cyclic peptide first isolated from the mycelium of Streptomyces nobilis. It
exhibits significant cytotoxic activity against a range of human cancer cell lines, making it a
compound of interest for cancer research and drug development. Structurally, it is a complex
molecule containing a polyoxazole-thiazole moiety. The mode of action is suggested to be
related to the inhibition of DNA synthesis.

Synthesis of YM-216391: A Convergent Total
Synthesis Approach

The total synthesis of YM-216391 can be achieved through a convergent strategy. This
involves the synthesis of key fragments, which are then coupled and cyclized to form the final
macrocycle. The overall workflow is depicted below.
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Caption: A flowchart illustrating the convergent total synthesis strategy for YM-216391.
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Experimental Protocol: Key Synthesis Steps

A detailed, step-by-step protocol for the chemical synthesis of YM-216391 is a complex, multi-
stage process. The following provides an outline of the key transformations based on published
synthetic routes. For full experimental details, including reagent quantities, reaction times, and
temperatures, it is recommended to consult the primary literature, such as the work by
Pattenden and colleagues.

Step 1: Synthesis of the Tris-oxazole Methylamine Fragment This fragment is typically
constructed through iterative coupling and cyclodehydration reactions to form the three
contiguous oxazole rings.

Step 2: Synthesis of the Dipeptide Carboxylic Acid Fragment This involves the coupling of
appropriately protected D-valine and L-isoleucine amino acids.

Step 3: Fragment Coupling The tris-oxazole methylamine and the dipeptide carboxylic acid
fragments are coupled using a standard peptide coupling reagent such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Step 4: Deprotection and Macrolactamization The resulting linear peptide is deprotected to
reveal a terminal amine and carboxylic acid, which then undergoes an intramolecular
cyclization (macrolactamization) to form the cyclic peptide core.

Step 5: Final Elaboration The final steps involve the formation of the thiazole and oxazole
moieties to yield YM-216391.

Purification of YM-216391 from Streptomyces
nobilis Fermentation

The purification of YM-216391 from the cultured mycelium of Streptomyces nobilis involves a
multi-step chromatographic process to isolate the target compound from a complex biological
matrix.[1][2]
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Caption: A schematic of the purification process for isolating YM-216391 from Streptomyces
nobilis.

Experimental Protocol: Purification Steps

The following protocol outlines the general procedure for the isolation and purification of YM-
216391.

Step 1: Fermentation and Extraction
o Streptomyces nobilis is cultured in a suitable fermentation medium.

e The mycelium is harvested and subjected to solvent extraction (e.g., with ethyl acetate or a
similar organic solvent) to obtain a crude extract containing YM-216391.

Step 2: Silica Gel Chromatography
e The crude extract is loaded onto a silica gel column.

e The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl
acetate or chloroform-methanol gradient) to separate the components based on their polarity.

o Fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to identify those
containing YM-216391.

Step 3: ODS Flash Column Chromatography

e The YM-216391-containing fractions from the silica gel chromatography are pooled,
concentrated, and further purified by reverse-phase flash chromatography on an ODS
(octadecylsilyl) column.

o Atypical mobile phase would be a gradient of decreasing polarity, such as a water-
acetonitrile or water-methanol system.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

e The final purification step is performed by preparative reverse-phase HPLC.
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e The partially purified fraction is injected onto a preparative C18 column.

» Elution is typically carried out using an isocratic or shallow gradient mobile phase (e.g.,
acetonitrile/water with a modifier like trifluoroacetic acid) to achieve high-resolution
separation and yield pure YM-216391.

Quantitative Data

While specific yields for each step of the total synthesis are highly dependent on the specific
reaction conditions and scale, the production of YM-216391 from fermentation can be
enhanced through genetic engineering. For instance, heterologous expression in Streptomyces
lividans and deletion of the ymR3 gene, a putative transcriptional regulator, has been shown to
increase the yield by approximately 20-fold compared to the wild-type cluster expression.

Typical Yield Enhancement (Genetic

Purification Step Modification)
odification

Heterologous Expression & Gene Deletion ~20-fold increase

Mechanism of Action and Signaling Pathway

YM-216391 exhibits its cytotoxic effects by inhibiting DNA synthesis. While the precise
molecular target is not fully elucidated, it is believed to interfere with the DNA replication
process, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: A simplified diagram of the proposed signaling pathway affected by YM-216391.
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Further research is required to identify the specific enzyme or protein complex within the DNA
replication machinery that YM-216391 interacts with. This will provide a more detailed
understanding of its mechanism of action and facilitate the development of more targeted
cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://www.benchchem.com/product/b15594861?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/341549772_Isolation_Characterization_and_Chemical_Synthesis_of_Large_Spectrum_Antimicrobial_Cyclic_Dipeptide_l-leu-l-pro_from_Streptomyces_misionensis_V16R3Y1_Bacteria_Extracts_A_Novel_H_NMR_Metabolomic_Approac
https://www.researchgate.net/publication/250462804_YM-216391_a_Novel_Cytotoxic_Cyclic_Peptide_from_Streptomyces_nobilis_Part_1_Fermentation_Isolation_and_Biological_Activities
https://www.benchchem.com/product/b15594861#protocol-for-ym-216391-synthesis-and-purification
https://www.benchchem.com/product/b15594861#protocol-for-ym-216391-synthesis-and-purification
https://www.benchchem.com/product/b15594861#protocol-for-ym-216391-synthesis-and-purification
https://www.benchchem.com/product/b15594861#protocol-for-ym-216391-synthesis-and-purification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15594861?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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